Product packaging for Alpha-d-xylopyranose(Cat. No.:CAS No. 130550-15-1)

Alpha-d-xylopyranose

Cat. No.: B149499
CAS No.: 130550-15-1
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-LECHCGJUSA-N
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Description

Alpha-D-Xylopyranose is a fundamental five-carbon monosaccharide (pentose) with the molecular formula C5H10O5 and a molecular weight of 150.13 g/mol . It is the principal monosaccharide unit of hemicellulose (xylan), one of the major biopolymers in lignocellulosic biomass, making it a molecule of high interest in renewable resource research . In biochemical research, this compound serves as a critical standard and starting material. It is a key component of primeverosides (6-O-β-D-xylopyranosyl-β-D-glucopyranosides), which are aroma precursors found in many fruits and plants . These glycosidically bound compounds can be hydrolyzed, either enzymatically or by acid, to release active aroma compounds (aglycones), a process of significant importance in food and flavor chemistry . Its mechanism of action in research settings involves its interaction with various enzymes. Studies note that D-xylopyranose is a substrate for a range of enzymes including endo- and exo-xylanases, beta-amylases, and glucanases sourced from organisms like Cellvibrio japonicus , Bacillus cereus , and Cellulomonas fimi . This makes it an essential compound for enzymology studies, particularly for investigating the mechanisms of hemicellulose degradation. Furthermore, alkyl β-D-xylopyranosides, synthesized from D-xylose, are investigated as highly surface-active, biodegradable next-generation surfactants for applications in pharmaceuticals, detergents, and personal care products . The conformational and decomposition behavior of this compound is also a key area of study in thermochemical biorefinery research, such as biomass pyrolysis, where it can form derivatives like xylosan . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B149499 Alpha-d-xylopyranose CAS No. 130550-15-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5R)-oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-LECHCGJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301316752
Record name α-D-Xylopyranose
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Molecular Weight

150.13 g/mol
Source PubChem
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CAS No.

6763-34-4, 31178-70-8
Record name α-D-Xylopyranose
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Record name alpha-D-Xylopyranose
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Record name α-D-Xylopyranose
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Record name α-D-Xylopyranose
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Record name .ALPHA.-D-XYLOPYRANOSE
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Natural Occurrence and Biological Significance

Prevalence in Lignocellulosic Biomass

Lignocellulosic biomass, the dry plant matter that forms the structural basis of plants, is a major reservoir of Alpha-D-xylopyranose. rsc.orgrsc.orgresearchgate.netresearchgate.net It is a principal monosaccharide unit of hemicellulose, one of the three major biopolymers in lignocellulosic material, alongside cellulose (B213188) and lignin. rsc.orgrsc.orgresearchgate.netresearchgate.net

Hemicellulose Constituent (e.g., Xylan (B1165943), Glucuronoxylan, Arabinoxylan, Xyloglucan)

This compound is a fundamental building block of hemicelluloses, a diverse group of heteropolysaccharides found in plant cell walls. sigmaaldrich.comwikipedia.orgresearchgate.net Xylan, the most predominant hemicellulose, particularly in hardwoods, is primarily a polymer of β-(1→4)-linked D-xylopyranose units. sigmaaldrich.comwikipedia.orgresearchgate.netsigmaaldrich.com While the backbone consists of D-xylopyranose residues, xylans can be branched with other sugar units and derivatives depending on the plant source. researchgate.netacs.org

Specific types of hemicelluloses where this compound residues are key components include:

Xylan: A linear backbone of β-(1→4)-linked D-xylopyranose residues. sigmaaldrich.comwikipedia.orgresearchgate.netsigmaaldrich.com

Glucuronoxylan: Found in angiosperms, it features a xylan backbone substituted with 4-O-methylglucuronic acid branching. sigmaaldrich.comresearchgate.net Arabinose branching and acetylation may also be present. sigmaaldrich.com

Arabinoxylan: Common in grasses, this hemicellulose has a xylan backbone substituted at the C2 and C3 positions with α-L-arabinofuranose. sigmaaldrich.commdpi.com Ferulic acid and p-coumaric acid can also be present, attached to arabinose residues. mdpi.com

Xyloglucan (B1166014): These have a backbone similar to cellulose (β-(1→4)-linked glucose) but are substituted with α-D-xylopyranose residues, typically at position 6 of the glucose units. sigmaaldrich.comwikipedia.org

The presence and type of these hemicelluloses vary between plant species and tissues. researchgate.netmdpi.com

Presence in Microbial Polysaccharides

This compound is also found as a component in polysaccharides produced by microorganisms. For instance, it has been identified as a minor lateral residue in a rhamnomannan polymer from the cell wall of Rathayibacter sp. VKM Ac-2927. nih.gov Additionally, β-D-xylopyranose is one of the dominant sugar monomers found in the complex exopolysaccharide produced by the cyanobacterium Nostoc sp. nih.gov

Roles as a Plant Metabolite

Beyond its structural role in cell walls, this compound (as D-xylose) also functions as a plant metabolite. ebi.ac.ukmedchemexpress.comatamanchemicals.com D-xylose is found in the embryos of most edible plants. morf-db.org It is involved in various enzyme-catalyzed reactions that participate in different metabolic pathways in plants. medchemexpress.com UDP-alpha-D-xylose, a derivative, is an important metabolite in the nucleotide sugar metabolism in plants and is used in the formation of plant xylans. nih.gov D-xylose is also the first sugar added to serine or threonine residues during proteoglycan type O-glycosylation, thus being involved in the biosynthetic pathways of certain anionic polysaccharides like heparan sulfate (B86663) and chondroitin (B13769445) sulfate. morf-db.org

Here is a table summarizing the prevalence of xylans (containing D-xylopyranose) in different types of wood:

Wood TypeXylan Content (% of dry weight)Primary Xylan Type
Hardwoods10-35% acs.orgGlucuronoxylan researchgate.net
Softwoods10-15% acs.orgGlucomannan (predominant hemicellulose), but contain xylans sigmaaldrich.comresearchgate.net
GrassesArabinoxylan sigmaaldrich.commdpi.com

Note: The percentages are approximate and can vary depending on the specific species and source.

Detailed research findings on the conformational analysis of this compound at pyrolysis conditions highlight its role as a model for investigating hemicellulose reactivity during thermochemical processes relevant to biorefining. rsc.orgrsc.orgresearchgate.net Computational studies have explored the conformational space of both alpha and beta anomers of D-xylopyranose, identifying numerous metastable conformers due to its structural flexibility and hydroxyl groups. rsc.orgrsc.orgresearchgate.netresearchgate.net This research provides detailed analysis of the conformational space and thermochemistry of xylopyranose. rsc.orgrsc.orgresearchgate.net

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Elucidation of Molecular Structure and Anomerism

Spectroscopic methods play a vital role in confirming the structure and anomeric form of alpha-D-xylopyranose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for the structural assignment of carbohydrates like this compound. The chemical shifts and coupling constants observed in NMR spectra provide information about the local electronic environment of each nucleus, allowing for the identification of different carbon and hydrogen atoms within the molecule and their connectivity. For instance, the ¹H NMR signal for the anomeric proton (H-1) in this compound typically appears downfield, around 5.0–5.5 ppm, which is characteristic of its axial orientation in the favored ⁴C₁ chair conformation. The coupling constant between H-1 and H-2 (J₁,₂) can further confirm the anomeric configuration; a smaller coupling constant (around 2.8–3.3 Hz) is indicative of the alpha anomer with an axial H-1 and equatorial H-2. mdpi.com ¹³C NMR spectroscopy provides complementary information, with characteristic signals for each carbon atom in the pyranose ring and the hydroxyl groups. researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound, confirming its molecular formula (C₅H₁₀O₅). nih.govebi.ac.uk MS can also be used in conjunction with fragmentation techniques to gain further structural information. For example, analyzing the mass spectra of derivatives, such as acetylated or trimethylsilylated this compound, can provide insights into the sugar moieties present in more complex molecules like glycosides or polysaccharides. nih.gov

Fourier Transform Microwave Spectroscopy for Gas-Phase Conformers

Fourier Transform Microwave (FTMW) spectroscopy is a high-resolution technique that can probe the structures of molecules in the gas phase. This method has been applied to study the conformations of D-xylose, including the this compound anomer. rsc.orgresearchgate.netrsc.org By vaporizing crystalline D-xylose using techniques like laser ablation, researchers can introduce the molecules into the gas phase and analyze their rotational spectra. rsc.orgresearchgate.netrsc.org FTMW spectroscopy has revealed the existence of specific this compound conformers in the gas phase, stabilized by factors such as the anomeric effect and intramolecular hydrogen bond networks. rsc.orgresearchgate.netrsc.org Experimental rotational parameters obtained from these spectra can be used to determine precise structural parameters of the observed conformers. researchgate.net Studies have identified two main this compound conformers in the gas phase, characterized by different arrangements of their hydroxyl groups. rsc.orgresearchgate.netrsc.org

Computational Approaches to Conformational Landscape

Computational methods are essential for exploring the complex conformational landscape of this compound and understanding the relative stabilities of different conformers.

Density Functional Theory (DFT) Calculations for Conformational Energy Minima

Density Functional Theory (DFT) calculations are widely used to investigate the potential energy surface of molecules and identify stable conformers corresponding to energy minima. For this compound, DFT calculations can predict the relative energies of different ring conformations (e.g., chair, boat) and the various orientations of the hydroxyl groups. rsc.orgresearchgate.netresearchgate.net These calculations help to understand the factors that stabilize specific conformers, such as the anomeric effect and intramolecular hydrogen bonding. rsc.orgresearchgate.netrsc.org Comparing DFT-calculated structures and energies with experimental data, such as those obtained from rotational spectroscopy, helps to validate the computational models and provide a more complete picture of the conformational landscape. researchgate.net Studies have shown that the ⁴C₁ chair conformation is the most stable ring form for this compound. researchgate.net

Metadynamics and Semi-empirical Quantum Chemical Methods for Conformational Space Exploration

Exploring the entire conformational space of a flexible molecule like this compound can be computationally challenging. Methods like metadynamics, often used in conjunction with semi-empirical quantum chemical methods or more advanced DFT, are employed to overcome energy barriers and identify a wider range of possible conformers. rsc.orgresearchgate.netresearchgate.netchemrxiv.orgacs.orgresearchgate.netrsc.org Semi-empirical methods, while less computationally demanding than high-level ab initio methods, provide a balance of accuracy and efficiency for exploring larger portions of the conformational space. rsc.orgresearchgate.netresearchgate.netchemrxiv.orgacs.orgresearchgate.netrsc.orguni-muenchen.de Metadynamics simulations use a history-dependent potential to discourage the system from revisiting already explored regions of the potential energy surface, thereby facilitating the discovery of higher-energy conformers and transition states. rsc.orgresearchgate.netresearchgate.netchemrxiv.orgacs.orgresearchgate.net This combined approach allows for a more comprehensive understanding of the conformational flexibility of this compound and the identification of numerous metastable conformers in addition to the global minima. rsc.orgresearchgate.netresearchgate.net

Molecular Dynamics Simulations for Solvent Interactions and Flexibility

Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the behavior of molecules, including carbohydrates, in different environments, such as aqueous solutions. nih.govmdpi.com These simulations provide insights into the dynamic nature of molecules, their interactions with solvent molecules, and their inherent flexibility. mdpi.comnih.gov

For this compound, MD simulations have been utilized to study its conformational freedom and interactions with water. nih.gov Studies on related carbohydrate structures, such as disaccharides and tetrasaccharides containing xylopyranosyl units, have shown that MD simulations can evaluate the flexibility of glycosidic linkages by analyzing the conformational freedom of dihedral angles. researchgate.net This flexibility is influenced by the type of glycosidic linkage and the surrounding solvent. researchgate.net

MD simulations can characterize the hydration shell structure around saccharides and the balance between intramolecular hydrogen bonding within the sugar molecule and hydrogen bonding with water molecules. lsbu.ac.uk This balance is critical in determining the preferred conformations in solution. lsbu.ac.uk For instance, MD simulations coupled with neutron scattering experiments have been used to study the conformation of sugar derivatives in aqueous solution, providing detailed information on how solvation affects molecular conformations. nih.gov

The interaction of this compound with enzymes, such as xylanase, has also been investigated through molecular dynamics simulations to understand the structural basis of these interactions. semanticscholar.orgunpatti.ac.id

Analysis of Boltzmann Population Distribution of Conformers

The conformational landscape of this compound consists of various conformers, each with a specific energy level. The relative population of these conformers at a given temperature is described by the Boltzmann distribution. researchgate.netarxiv.orgdiva-portal.org Analyzing the Boltzmann population distribution allows researchers to determine the most stable and prevalent conformers under specific conditions. researchgate.netarxiv.org

Computational methods, such as density functional theory (DFT) calculations combined with methods like metadynamics, are used to explore the conformational space and determine the free energy and enthalpy variations of different conformers. researchgate.netarxiv.org This analysis helps in identifying the low-energy conformers that are significantly populated at relevant temperatures. researchgate.netarxiv.org

For this compound, studies have identified multiple conformers, and Boltzmann distribution analysis is performed to select the most populated ones for further investigation, such as in studies of pyrolysis reaction kinetics. researchgate.netarxiv.org Experimental techniques like rotational spectroscopy can also reveal the existence and relative abundance of different conformers in the gas phase. researchgate.netrsc.org For example, rotational spectroscopy has shown the presence of at least two this compound conformers in the gas phase, and their relative populations can be estimated from the spectral data. researchgate.netrsc.org

Intermolecular and Intramolecular Interactions Governing Conformation

The conformation of this compound is governed by a delicate interplay of intramolecular and intermolecular interactions. These forces dictate the preferred spatial arrangement of atoms within the molecule and its interactions with the surrounding environment.

Hydrogen Bonding Networks

Intramolecular hydrogen bond networks within the xylopyranose ring and its hydroxyl groups can stabilize specific conformers. researchgate.netrsc.orgidc-online.com The arrangement of hydroxyl groups, specifically their clockwise and counterclockwise orientations, influences the formation of these internal hydrogen bonds. researchgate.netrsc.org Cooperative hydrogen bond networks have been shown to stabilize observed conformers in the gas phase. researchgate.netrsc.org

In solution, intermolecular hydrogen bonding with solvent molecules, particularly water, competes with intramolecular hydrogen bonding. lsbu.ac.ukidc-online.com The extent and strength of these interactions depend on the orientation of the hydroxyl groups; equatorial hydroxyl groups tend to show stronger interactions with water due to optimal positioning for hydrogen bonding. lsbu.ac.ukidc-online.com This competition between intramolecular and intermolecular hydrogen bonding significantly impacts the conformational equilibrium in solution. lsbu.ac.ukidc-online.com

Anomeric Effect Influence

The anomeric effect is a stereoelectronic effect that influences the conformation of cyclic systems containing a heteroatom, such as the oxygen in the pyranose ring, and an electronegative substituent at the anomeric carbon (C1). wikipedia.orgscripps.edu It describes the tendency of an electronegative substituent at C1 to prefer the axial orientation, contrary to what might be expected based purely on steric considerations. wikipedia.orgscripps.edudokumen.pub

For this compound, the anomeric effect contributes to the stabilization of conformers where the hydroxyl group at the anomeric carbon (C1) is in the axial position. researchgate.netwikipedia.org This effect arises from the favorable interaction between the lone pairs of electrons on the ring oxygen and the antibonding orbital of the C1-O bond of the anomeric substituent. wikipedia.org The magnitude of the anomeric effect can vary between molecules but is a significant factor in determining the conformational preferences of glycosides and sugars like xylopyranose. wikipedia.orgdokumen.pub The anomeric effect, in conjunction with hydrogen bonding, plays a crucial role in stabilizing the observed conformers of this compound. researchgate.netrsc.org

Solvent Effects on Conformational Equilibrium

The solvent environment has a profound impact on the conformational equilibrium of this compound. The interactions between the solute (this compound) and the solvent molecules can alter the relative stabilities of different conformers compared to the gas phase. researchgate.netrsc.orgidc-online.comacs.org

Solvent effects can be investigated using computational methods that account for the presence of the solvent, such as implicit solvation models or explicit solvent molecules in molecular dynamics simulations. altervista.orgacs.org These studies show that solvent can significantly impact the free-energy landscapes of carbohydrate conformations. altervista.org

The predominance of the beta anomer for D-xylose in solution, in contrast to some ab initio modeling predictions for the gas phase, has been attributed to solvation effects that favor the beta anomer. researchgate.netidc-online.com This highlights how solvent interactions, particularly hydrogen bonding with water, can shift the conformational equilibrium. lsbu.ac.ukidc-online.com The balance between intramolecular hydrogen bonding and hydrogen bonding with water molecules is a key factor in determining the favored conformers in solution. lsbu.ac.ukidc-online.com

Biosynthesis and Metabolic Pathways

De Novo Biosynthetic Routes

The primary de novo pathway for UDP-alpha-D-xylopyranose synthesis begins with UDP-glucose, a central intermediate in carbohydrate metabolism. This route involves two key enzymatic steps: the oxidation of UDP-glucose to UDP-glucuronic acid and the subsequent oxidative decarboxylation of UDP-glucuronic acid to UDP-xylose.

UDP-Glucose to UDP-Glucuronic Acid Conversion (e.g., via UDP-Glucose Dehydrogenase)

The initial step in the de novo synthesis of UDP-alpha-D-xylopyranose is the conversion of UDP-glucose to UDP-glucuronic acid (UDP-GlcA). This reaction is catalyzed by the enzyme UDP-glucose dehydrogenase (UGDH) (EC 1.1.1.22) nih.govreactome.orgoncotarget.com. UGDH is a cytosolic enzyme that typically functions as a hexamer reactome.orgoncotarget.com. It catalyzes a twofold two-electron-one-proton oxidation of the C-6 hydroxyl group of the glucopyranose moiety of UDP-glucose, transforming it into a carboxylic acid function cdnsciencepub.comuwindsor.ca. This process requires two molecules of NAD+ as a cofactor, which are reduced to NADH reactome.org.

The catalytic mechanism of UGDH has been extensively studied, with several proposed models. One widely discussed mechanism involves the initial oxidation of UDP-glucose to an aldehyde intermediate, UDP-alpha-D-gluco-hexodialdose (UDP-Glc-6-CHO), via the transfer of a pro-R hydride to NAD+. oncotarget.comnih.gov. This aldehyde intermediate is not released from the enzyme but is immediately attacked by a cysteine residue in the active site, forming a thiohemiacetal intermediate covalently bound to the enzyme oncotarget.comnih.gov. A second NAD+-dependent oxidation then converts the thiohemiacetal to a thioester, followed by hydrolysis of the thioester to yield UDP-glucuronic acid and regenerate the free enzyme cdnsciencepub.comnih.gov. Some studies suggest an alternative mechanism where the first oxidation step may bypass a free aldehyde intermediate via an NAD+-dependent bimolecular nucleophilic substitution (SN2) reaction nih.govnih.govnih.gov.

The reaction catalyzed by UGDH can be summarized as follows: UDP-alpha-D-glucose + 2 NAD+ + H2O → UDP-alpha-D-glucuronic acid + 2 NADH + 2 H+ reactome.org

UGDH plays a crucial role in various biological processes beyond UDP-xylose synthesis, including the production of precursors for glycosaminoglycans and proteoglycans, and is involved in xenobiotic metabolism oncotarget.com.

Oxidative Decarboxylation of UDP-Glucuronic Acid to UDP-Alpha-D-Xylose (e.g., via UDP-GlcA Decarboxylase)

The second step in the de novo pathway is the conversion of UDP-glucuronic acid to UDP-alpha-D-xylopyranose. This reaction is catalyzed by UDP-glucuronic acid decarboxylase, also known as UDP-xylose synthase (UXS) ontosight.ainih.govreactome.org. This enzyme catalyzes an NAD+-dependent oxidative decarboxylation of UDP-GlcA nih.govreactome.orgresearchgate.netolink.com.

The proposed mechanism for UDP-GlcA decarboxylase involves the oxidation of UDP-GlcA at the C-4 position to form a UDP-4-keto-GlcA intermediate nih.govresearchgate.net. This intermediate then undergoes decarboxylation at the C-6 position, followed by reduction at the C-4 position to yield UDP-xylose nih.govresearchgate.net. The enzyme is typically associated with NAD+, which is believed to be required for the initial oxidation step nih.govreactome.orgresearchgate.net. Studies on the enzyme from Cryptococcus laurentii indicated an absolute requirement for exogenous NAD+, although the enzyme from wheat germ did not show activation by NAD+ nih.govresearchgate.net. The active form of human UDP-xylose synthase is reported to be a tetramer associated with NAD+ reactome.org.

The reaction can be represented as: UDP-alpha-D-glucuronic acid + NAD+ → UDP-alpha-D-xylose + NADH + CO2 + H+ reactome.org

UDP-GlcA decarboxylases are members of the short-chain dehydrogenase/reductase (SDR) superfamily and contain a Rossmann-fold NAD(P)H/NAD(P)+ binding domain nih.gov. The precise mechanism, including the role of NAD+ and the conformational changes of the sugar ring during catalysis, has been investigated through structural and mechanistic studies reactome.orgd-nb.info.

Salvage Pathways and Recycling Mechanisms

In addition to de novo synthesis, some organisms may utilize salvage pathways to produce UDP-alpha-D-xylopyranose or related nucleotide sugars. These pathways typically involve the phosphorylation of free sugars and their subsequent conversion to nucleotide sugars.

Hypothetical Xylose-1-Phosphate Kinase

While a de novo pathway from UDP-glucose to UDP-xylose is well-established, a direct salvage pathway for recycling free D-xylose into UDP-xylose has not been fully established in all organisms, and the existence of a specific kinase responsible for phosphorylating xylose at the C-1 position to form xylose-1-phosphate is considered hypothetical in some contexts frontiersin.org. However, recent research has identified bacterial enzymes that can facilitate xylose salvaging. A substrate-promiscuous galactokinase from Solitalea canadensis (ScGalK) has been shown to convert xylose to xylose-1-phosphate in the presence of ATP rsc.orgacs.org. This suggests that in certain bacteria, a kinase with broad substrate specificity could potentially initiate a xylose salvage pathway.

Arabinose Salvage Pathway

An alternative pathway that can lead to the production of UDP-xylose, particularly in plants, involves the arabinose salvage pathway frontiersin.orgnih.gov. In this pathway, free L-arabinose is phosphorylated by an arabinokinase to form L-arabinose 1-phosphate frontiersin.orgnih.govnih.gov. L-arabinose 1-phosphate is then converted to UDP-L-arabinose by a UDP-sugar pyrophosphorylase (USP), an enzyme with broad substrate specificity frontiersin.orgnih.govnih.gov. UDP-L-arabinose can subsequently be epimerized at the C-4 position by a UDP-xylose 4-epimerase to form UDP-xylose frontiersin.orgnih.gov. This pathway highlights a potential route for interconverting UDP-arabinose and UDP-xylose, contributing to the cellular pool of UDP-xylose.

Enzymatic Interconversions and Mechanistic Studies

Beyond the primary biosynthetic routes, enzymatic interconversions play a role in regulating the levels of alpha-D-xylopyranose and its derivatives. Xylose can be interconverted with xylulose by xylose isomerase (EC 5.3.1.5) wikipedia.orgqmul.ac.ukcreative-enzymes.comwikipedia.org. This enzyme catalyzes the reversible isomerization between the aldose (xylose) and ketose (xylulose) forms wikipedia.orgqmul.ac.ukcreative-enzymes.com. Xylose isomerase is found in many bacteria and functions via a hydride-shift mechanism, typically requiring divalent metal ions like magnesium wikipedia.orgqmul.ac.ukgenome.jp. While this interconversion is primarily associated with xylose metabolism for energy production, it demonstrates the enzymatic flexibility in handling xylose.

Mechanistic studies on the enzymes involved in UDP-xylose biosynthesis, particularly UGDH and UDP-GlcA decarboxylase, have provided detailed insights into their catalytic cycles and the factors influencing their activity nih.govcdnsciencepub.comnih.govnih.govnih.govreactome.orgresearchgate.netd-nb.infoportlandpress.com. These studies often involve techniques such as kinetic analysis, site-directed mutagenesis, and structural determination to elucidate the roles of specific amino acid residues and cofactors in substrate binding, catalysis, and product release. For instance, research on UGDH has explored the debated roles of specific residues like Lys204 and Asp264 and the protonation state of the enzyme-substrate complex uwindsor.ca. Studies on UDP-GlcA decarboxylase have investigated the conformational changes of the sugar ring during the decarboxylation reaction and the importance of specific residues for activity reactome.orgd-nb.info.

The interplay between de novo synthesis, salvage pathways, and enzymatic interconversions ensures the availability of UDP-alpha-D-xylopyranose for its various roles in glycosylation and other metabolic processes.

Xylose Isomerase (XI) Catalysis: Interconversion with D-Xylulose

Xylose isomerase (XI), also known as glucose isomerase (EC 5.3.1.5), is a crucial enzyme that catalyzes the reversible isomerization of D-xylose to D-xylulose. mdpi.comresearchgate.netmdpi.com This reaction is a key step in the microbial metabolism of xylose, allowing organisms to utilize this pentose (B10789219) sugar. XI can utilize this compound as a substrate, which undergoes ring opening to the linear form before isomerization occurs. qmul.ac.ukexpasy.org The isomerization reaction proceeds through a metal-mediated hydride shift mechanism. nih.govcapes.gov.brebi.ac.ukrsc.orgrcsb.org

Active Site Characterization and Metal Ion Roles

Xylose isomerase is typically a functional tetramer with four active sites. mdpi.com The active site is located within a TIM-barrel domain structure. mdpi.com The catalytic activity of XI is absolutely dependent on the presence of divalent metal ions. researchgate.netrsc.orgacs.org Two metal-binding sites, designated M1 and M2, are present in the active site. mdpi.comcapes.gov.br

At the M1 site, the metal ion is coordinated by conserved aspartic or glutamic acid residues. mdpi.com The M2 site coordinates the metal ion with conserved aspartic acid, glutamic acid, and histidine residues. mdpi.com Water molecules also participate in coordinating the metal ions at both sites. mdpi.com

The preferred metal ions can vary depending on the source of the enzyme. Class I XIs often show optimal activity with Mg²⁺ or a combination of Mg²⁺ and Co²⁺ for glucose isomerization, while Class II XIs are optimally active with Co²⁺ for glucose and Mn²⁺ for xylose isomerization. mdpi.com O2 and O4 of the xylose substrate bind to the M1 site, and O1 and O2 bind to the M2 site in the transition state. mdpi.com These metal ions play a critical role in substrate binding, ring opening, and polarizing the C-O bonds to facilitate the hydride shift. capes.gov.bracs.org

Hydride Shift Mechanism

The isomerization catalyzed by xylose isomerase involves a 1,2-hydride shift. nih.govcapes.gov.brebi.ac.ukrsc.orgrcsb.org After the ring opening of this compound to the linear form, the substrate binds to the active site. qmul.ac.ukresearchgate.netcapes.gov.br A conserved lysine (B10760008) residue is located near the M2 site and is involved in the hydride shift. mdpi.com The metal ions, in conjunction with active site residues, catalyze the transfer of a hydride ion from C2 to C1 of the open-chain xylose. mdpi.comnih.govcapes.gov.brebi.ac.uk This results in the conversion of the aldose (xylose) to a ketose (xylulose). researchgate.netrsc.org Deuterium labeling studies have confirmed that a hydrogen transfer from C2 is the rate-limiting step in the isomerization. rsc.org

Aldose Ring Opening and Ketose Ring Closure

The isomerization reaction catalyzed by XI involves three main steps: aldose ring opening, isomerization via hydride shift, and ketose ring closure. mdpi.comresearchgate.netebi.ac.uk this compound, in its cyclic form, is the initial substrate that binds to the enzyme. qmul.ac.ukebi.ac.uk A conserved histidine residue near the M1 site is believed to catalyze the ring opening by facilitating proton transfer from O1 to O5 of the substrate. mdpi.comcapes.gov.brrsc.orgacs.org This generates the open-chain aldehyde form of xylose. mdpi.com

Following the hydride shift and the formation of D-xylulose in its linear form, the enzyme catalyzes the ring closure to form D-xylulose, primarily in its furanose form in the context of the enzyme's product release, although xylulose also exists in pyranose forms. nih.govebi.ac.uk The ring closure step is essentially the reverse of the ring-opening process. nih.govcapes.gov.brebi.ac.uk A polarized water molecule may facilitate this ring closure. rsc.org

UDP-Xylose 4-Epimerase (UXE) in UDP-Arabinose Interconversion

This compound is a precursor to UDP-alpha-D-xylose (UDP-Xyl), an activated form of xylose that serves as a sugar donor in various glycosylation reactions. nih.govfrontiersin.org UDP-Xyl is synthesized from UDP-glucuronic acid through the action of UDP-glucuronic acid decarboxylase (UDP-Xyl synthase). frontiersin.orglib4ri.ch

UDP-Xylose 4-epimerase (UXE) catalyzes the reversible interconversion between UDP-Xyl and UDP-L-arabinose (UDP-Ara). lib4ri.chpnas.orgresearchgate.net This epimerization occurs at the C4 position of the sugar moiety. pnas.org In plants, this reaction is crucial for providing UDP-Ara, a key component of plant cell walls and glycoproteins. lib4ri.chpnas.org UXE activity has been observed in both the Golgi lumen and the cytosol of plant cells. lib4ri.chpnas.org Cytosolic bifunctional UDP-glucose 4-epimerases (UGEs) have also been shown to possess UDP-Xyl 4-epimerase activity, contributing to the cytosolic pool of UDP-Ara. lib4ri.chresearchgate.net

Glycosyltransferase-Catalyzed Reactions (e.g., Xylosylation, Transglycosylation)

UDP-alpha-D-xylose, derived from this compound metabolism, is a direct substrate for glycosyltransferases (GTs). nih.govfrontiersin.org These enzymes catalyze the transfer of the xylose moiety from UDP-Xyl to specific acceptor molecules, forming glycosidic bonds. mdpi.comoup.com This process, known as xylosylation, is essential for the biosynthesis of various glycoconjugates, including proteoglycans in animals and xylans in plants. nih.govfrontiersin.orgnih.gov

Glycosyltransferases are typically located within the endoplasmic reticulum and Golgi apparatus in eukaryotes. oup.com They exhibit high specificity for both the sugar donor (UDP-Xyl in this case) and the acceptor molecule. mdpi.comoup.com The mechanism of glycosyltransferases can involve either inversion or retention of the anomeric configuration of the transferred sugar. oup.com

Some enzymes, including certain glycoside hydrolases under specific conditions, can also catalyze transglycosylation reactions. mdpi.comcsic.es In these reactions, a glycosyl moiety is transferred from a donor molecule to an acceptor, forming a new glycosidic bond. mdpi.comcsic.es Beta-xylosidases, primarily known for hydrolysis, can exhibit transxylosylation activity, transferring xylose residues to various acceptors, including phenolic compounds and other sugars. nih.govcsic.es This can lead to the formation of novel xylosylated compounds. csic.es

Role of Xylanases and Beta-Xylosidases in Xylan (B1165943) Hydrolysis

This compound is the monomeric unit of xylan, a major polysaccharide in plant hemicellulose. medchemexpress.com The breakdown of xylan into its constituent xylose units is primarily carried out by a consortium of enzymes, including xylanases and beta-xylosidases. google.comfrontiersin.orgd-nb.infonih.gov

Xylanases (endo-1,4-beta-xylanases) randomly cleave the beta-1,4-glycosidic bonds within the xylan backbone, generating xylooligosaccharides (XOS) of varying lengths. frontiersin.orgnih.govfrontiersin.org Beta-xylosidases (beta-D-xylopyranosidases) then hydrolyze the xylooligosaccharides from the non-reducing end, releasing individual this compound (or D-xylose, which is in equilibrium with this compound) units. frontiersin.orgd-nb.infonih.govfrontiersin.org This synergistic action of xylanases and beta-xylosidases is essential for the complete hydrolysis of xylan and the liberation of fermentable xylose. frontiersin.orgnih.govfrontiersin.org Beta-xylosidases are crucial for preventing feedback inhibition of xylanases by XOS and for maximizing xylose yield. frontiersin.orgfrontiersin.org

Metabolic Regulation and Coordination of Gene Expression

The metabolic regulation and coordination of gene expression related to D-xylose utilization, including the enzymes involved in the conversion of D-xylose (which exists in equilibrium with this compound in solution) to downstream metabolites, are critical for efficient carbon source utilization. This regulation often involves transcriptional control of the genes encoding the metabolic enzymes.

In many bacteria, the genes responsible for D-xylose metabolism are organized into operons, and their expression is tightly regulated jmb.or.krnih.gov. A common regulatory mechanism involves the XylR protein, a transcriptional regulator belonging to the LacI family jmb.or.krasm.orgmdpi.com. The function of XylR can vary between organisms; it acts as a transcriptional activator in Escherichia coli and Salmonella typhimurium, positively regulating the expression of xyl genes in the presence of D-xylose jmb.or.krnih.govunam.mx. In these bacteria, D-xylose binds to XylR, enhancing its binding to the xyl promoter regions and activating transcription of genes like xylA (encoding xylose isomerase) and xylB (encoding xylulokinase) nih.gov. Glucose, a preferred carbon source, often represses the expression of xyl genes, a phenomenon known as carbon catabolite repression nih.govnih.gov.

In contrast, in some other bacteria, such as Bacillus and Lactobacillus species, XylR acts as a repressor jmb.or.krmdpi.com. In Streptomyces lividans, XylR functions as a repressor of the xyl operon, which contains xylB and xylA. The deletion of the xylR gene in S. lividans leads to constitutive expression of xylose isomerase, even in the absence of xylose, resulting in significantly higher enzyme levels compared to the wild-type strain under inducing conditions jmb.or.kr. Gel mobility shift assays have shown that XylR binds to the xyl promoter, and this binding is inhibited by the presence of xylose in vitro jmb.or.kr.

Studies in Caulobacter crescentus have also identified a LacI-type repressor, XylR (CC3065), that controls the expression of the xyl operon and other xylose-inducible genes. In the absence of D-xylose, XylR binds to operator sites, preventing transcription. D-xylose binding to XylR reduces its affinity for DNA, allowing gene expression asm.org. Interestingly, in C. crescentus, XylR also appears to have an effect on glucose metabolism, as xylR mutants show reduced expression of the Entner-Doudoroff operon and impaired glucose utilization asm.org.

In Xanthomonas oryzae pv. oryzae, the transcriptional regulator XylR negatively regulates genes involved in xylan and xylose utilization, including one of the xylose isomerase genes (xylA2) apsnet.org. The presence of xylose inactivates XylR as a repressor, leading to increased expression of these genes mdpi.comapsnet.org.

In yeast like Saccharomyces cerevisiae, which does not naturally metabolize xylose efficiently, the introduction of heterologous xylose metabolic pathways (either the xylose reductase-xylitol dehydrogenase pathway or the xylose isomerase pathway) requires careful regulation for effective xylose utilization researchgate.netfrontiersin.orglu.se. Balancing the expression of key enzymes like xylose isomerase (XylA) and xylulokinase (Xks1p) is important for optimizing the metabolic flux towards xylulose-5-phosphate frontiersin.org. Studies have investigated the use of different promoters with varying transcriptional strengths to tune the expression levels of these enzymes frontiersin.org. Furthermore, transcription factors involved in stress response and carbon metabolism regulatory networks, such as the MAP Kinase and Protein Kinase A signaling pathways, have been shown to affect xylose metabolism in engineered yeast strains researchgate.netfrontiersin.org. Overexpression of XKS1 has been shown to improve xylose consumption rates in recombinant S. cerevisiae frontiersin.org.

The regulation of D-xylose metabolism can also be linked to other cellular processes. In mycobacteria, D-xylose has been shown to act as a signaling molecule that regulates lipid metabolism and affects physiological characteristics such as bacterial size, colony phenotype, biofilm formation, cell aggregation, and drug resistance. In this case, D-xylose interacts directly with the repressor protein XylR, inhibiting its DNA-binding ability and blocking XylR-mediated repression of genes, including those involved in lipid synthesis and metabolism mdpi.com.

Detailed research findings on the regulation of xylose metabolism often involve analyzing gene expression levels under different conditions. For example, studies in Pichia stipitis have shown that the expression of genes encoding xylose reductase (xyl1), xylitol (B92547) dehydrogenase (xyl2), and xylulokinase (xyl3) is influenced by the presence of xylose and glucose. The xyl1 gene, in particular, shows a significant increase in mRNA levels when xylose is the sole carbon source, and its expression level is sensitive to xylose concentration nih.gov.

While specific quantitative data tables focusing solely on the metabolic regulation of this compound itself are limited in the search results, the regulation of the enzymes that act upon D-xylose (which is in equilibrium with this compound) provides insight into the control of this metabolic entry point. The expression levels of key genes like xylA (xylose isomerase) and xylB or XKS1 (xylulokinase) are commonly used indicators of this regulation.

Below is a conceptual representation of how gene expression levels of key enzymes in xylose metabolism might be affected by different carbon sources in a bacterium where XylR acts as an activator (based on principles observed in E. coli).

Carbon SourcexylA Expression LevelxylB Expression LevelRegulatory Mechanism
GlucoseLowLowGlucose repression, low cAMP, inactive CRP-XylR complex
XyloseHighHighXylose binds XylR, active CRP-XylR complex
Glucose + XyloseLowLowGlucose repression dominates
No Carbon SourceLowLowLow cAMP, inactive CRP-XylR complex

Note: This table is illustrative and based on general regulatory mechanisms of xylose operons in some bacteria. Actual expression levels can vary depending on the specific organism and experimental conditions.

Another example of data from research findings relates to the effect of xylR deletion on xylose isomerase expression in Streptomyces lividans:

StrainXylose in MediaXylose Isomerase Activity (Arbitrary Units)
Wild Type-Low
Wild Type+High
xylR deletion mutant-Constitutive High
xylR deletion mutant+Constitutive High

Chemical Reactivity and Derivatization Strategies

Glycosylation and Glycosidic Linkage Formation

Glycosylation represents a cornerstone reaction in carbohydrate chemistry, involving the formation of a glycosidic bond between the anomeric carbon of a sugar molecule (the glycosyl donor) and a nucleophilic atom, typically an oxygen, nitrogen, or sulfur, on an acceptor molecule . This process is pivotal for the construction of oligosaccharides, polysaccharides, and glycoconjugates containing Alpha-D-xylopyranose units.

Synthesis of Alpha-D-Xylopyranosides

The synthesis of Alpha-D-xylopyranosides is accomplished by coupling an activated form of this compound with a suitable acceptor molecule. This often necessitates the use of protected xylose derivatives acting as glycosyl donors mdpi.com. For instance, peracetylated D-xylopyranose, which exists as a mixture of alpha and beta anomers, has been employed as a starting material for glycosylation reactions mdpi.com. The specific reaction conditions and the choice of catalyst are critical determinants of the yield and the stereochemical outcome (alpha or beta anomer) of the resulting glycoside mdpi.com.

A common approach involves the reaction of 1,2,3,4-tetra-O-acetyl-D-xylopyranose with alcohols in the presence of Lewis acidic catalysts such as BF₃·Et₂O mdpi.com. However, achieving high selectivity for the alpha anomer can be challenging, frequently leading to the formation of both alpha and beta xylopyranosides mdpi.com.

Alternative methodologies utilize xylosyl halides or trichloroacetimidates as activated glycosyl donors nih.gov. For example, 1,2,3,4-tetra-O-acetyl-5-thio-alpha-D-xylopyranose can be transformed into its corresponding alpha-1-bromide or alpha-1-O-trichloroacetimidate, which then serve as effective donors in glycosylation reactions nih.gov.

Automated glycan assembly techniques have also been explored for the synthesis of complex oligosaccharides like xyloglucans, which feature this compound residues attached to a glucan backbone rsc.org. These methods rely on the stepwise assembly of monosaccharide or disaccharide building blocks equipped with appropriate protecting groups and leaving groups rsc.org.

Regioselectivity in Glycosylation Reactions

Controlling the regioselectivity of glycosylation, which refers to the selective formation of a glycosidic bond at a particular hydroxyl group within a polyhydroxylated acceptor molecule, remains a significant challenge in carbohydrate synthesis researchgate.net. This compound possesses hydroxyl groups at the C-2, C-3, and C-4 positions, each exhibiting distinct reactivity profiles.

Achieving regioselective glycosylation often necessitates the strategic use of protecting groups to selectively activate or deactivate specific hydroxyl functionalities Current time information in Bangalore, IN.google.com. Despite the use of protecting groups, the formation of isomeric mixtures can still occur, influenced by the nature of the glycosyl donor, the acceptor, and the reaction conditions oup.com.

Studies on the regioselective benzylation of methyl alpha-D-xylopyranoside have demonstrated that reacting it with benzyl (B1604629) chloride and sodium hydride predominantly yields the 2,4-di-O-benzyl derivative, alongside other positional isomers oup.com. This observation underscores the inherent differences in the reactivity of the hydroxyl groups, although achieving complete regioselectivity can be complex oup.com. Furthermore, the regioselectivity of enzymatic transglycosylation can be modulated by modifications to the acceptor molecule researchgate.net.

Protecting-Group Strategies for Controlled Functionalization

Protecting groups are indispensable tools in the chemical synthesis of complex carbohydrates, including derivatives of this compound Current time information in Bangalore, IN.google.com. They enable the selective manipulation of specific hydroxyl groups while temporarily masking others. Commonly employed protecting groups include acetyl, benzyl, and isopropylidene groups mdpi.comoup.comnih.govuniversiteitleiden.nl.

For instance, acetylation of D-xylose yields peracetylated derivatives, widely used as glycosyl donors in chemical glycosylation mdpi.com. Benzyl groups are frequently utilized as permanent protecting groups, while labile groups such as Fmoc (fluorenylmethoxycarbonyl) and Lev (levulinoyl) serve as temporary protecting groups, allowing for sequential deprotection and functionalization steps rsc.org. The judicious selection and placement of protecting groups are paramount for controlling both the regioselectivity and stereoselectivity of glycosylation reactions Current time information in Bangalore, IN.google.com.

While traditional chemical synthesis heavily relies on protecting group strategies, ongoing research is exploring protecting group-free glycosylation methods, although these approaches currently face limitations, particularly when applied to the synthesis of complex oligosaccharides tcichemicals.com.

Enzymatic and Chemoenzymatic Synthetic Methodologies

Enzymatic and chemoenzymatic approaches offer powerful and often more selective alternatives to purely chemical synthesis for the formation of glycosidic linkages frontiersin.orgnih.gov. These methods harness the catalytic efficiency and specificity of enzymes to overcome some of the inherent challenges of chemical glycosylation, such as achieving precise regioselectivity and minimizing the need for extensive protecting group manipulations tcichemicals.comfrontiersin.orgnih.gov.

Enzymatic Transglycosylation Reactions

Enzymatic transglycosylation involves the transfer of a glycosyl moiety from a donor substrate to an acceptor molecule, catalyzed by glycosidases or glycosyltransferases nih.govnih.govpdbj.org. Glycosidases, which primarily catalyze the hydrolysis of glycosidic bonds, can be engineered or utilized under specific reaction conditions to favor transglycosylation over hydrolysis researchgate.netnih.gov.

Glycosynthases, a class of engineered glycosidases with a modified catalytic nucleophile, are particularly effective catalysts for transglycosylation, often yielding products with high stereoregularity and in excellent yields researchgate.netnih.gov. For example, glycosynthases derived from Agrobacterium sp. beta-glucosidase have been successfully employed for xylosyl transfer reactions using alpha-D-xylopyranosyl fluoride (B91410) as a donor nih.gov. These enzymatic reactions can produce xylo-oligosaccharides with specific glycosidic linkages, such as beta-(1->4) or beta-(1->3), depending on the structure of the acceptor molecule nih.gov.

Enzymatic transglycosylation has also been applied to the synthesis of xylo-oligosaccharides using beta-D-xylosidases, which can catalyze the transfer of xylose units to suitable acceptor molecules rsc.org. The regioselectivity of these enzymatic reactions can be influenced by the structure of the acceptor researchgate.net.

Chemoenzymatic Approaches for Complex Molecule Synthesis

Chemoenzymatic synthesis integrates chemical and enzymatic transformations to synthesize complex carbohydrates and glycoconjugates frontiersin.orgnih.gov. This strategy often involves chemical steps to prepare activated sugar donors or modified acceptor molecules, followed by enzymatic glycosylation to form specific linkages with high efficiency and stereocontrol frontiersin.orgnih.gov.

A prominent example is the chemoenzymatic synthesis of nucleotide sugars like UDP-alpha-D-xylose frontiersin.orgnih.govresearchgate.net. This process may involve the chemical synthesis of a sugar-1-phosphate derivative, which is subsequently coupled with a nucleotide by an enzyme such as UDP-sugar pyrophosphorylase frontiersin.orgnih.govresearchgate.net. This approach bypasses the need for extensive protecting groups in the enzymatic step and facilitates the stereoselective formation of the desired nucleotide sugar frontiersin.orgnih.gov.

Chemoenzymatic methods have also been utilized for the synthesis of modified xylo-oligosaccharides, such as 4-methylumbelliferyl beta-(1->4)-D-xylooligosides, by combining chemically synthesized glycosyl donors with enzymatic transglycosylation rsc.org. This integrated approach allows for the construction of complex structures that may be difficult to synthesize using solely chemical or enzymatic methods rsc.org.

Table 1: Examples of Glycosylation Reactions Involving this compound Derivatives

Glycosyl DonorGlycosyl AcceptorCatalyst/MethodLinkage Formed (Examples)Reference
Peracetylated D-xylopyranoseAlcoholBF₃·Et₂OAlpha/Beta mixtures mdpi.com
1,2,3,4-tetra-O-acetyl-5-thio-alpha-D-xylopyranose (as bromide or trichloroacetimidate)4-cyanothiophenolChemical (conditions vary)Alpha/Beta mixtures nih.gov
Alpha-D-xylopyranosyl fluoridep-nitrophenyl beta-D-glucopyranosideGlycosynthase (AbgE358G-2F6)beta-(1->4), beta-(1->3) nih.gov
Alpha-D-xylopyranosyl fluoridep-nitrophenyl beta-D-xylopyranosideGlycosynthase (AbgE358G-2F6)beta-(1->3), beta-(1->4) nih.gov
D-xylose-1-phosphateUTPUDP-sugar pyrophosphorylaseUDP-alpha-D-xylose frontiersin.orgnih.govresearchgate.net
Protected MU beta-D-xylopyranoside (as thio-glycoside)MU beta-D-xylopyranosyl-(1->4)-beta-D-xylopyranosidebeta-D-xylosidasebeta-(1->4) rsc.org

Table 2: Protecting Group Strategies in this compound Chemistry

Protecting GroupApplicationPurposeExamplesReference
AcetylActivation for glycosylation, temporary protectionMasking hydroxyls, influencing anomeric effectPeracetylated D-xylopyranose mdpi.com
BenzylPermanent protectionStable masking of hydroxylsMethyl 2,4-di-O-benzyl-alpha-D-xylopyranoside oup.com
IsopropylideneVicinal diol protectionFormation of cyclic acetalsO-isopropylidene derivatives nih.govoup.comnih.gov
Fmoc, LevTemporary protectionSequential deprotection and functionalizationUsed in automated glycan assembly rsc.org

Glycosynthase Applications in Oligosaccharide Synthesis

Glycosynthases are engineered enzymes derived from retaining glycoside hydrolases that facilitate the synthesis of glycosidic bonds using activated sugar donors, typically glycosyl fluorides researchgate.netnih.gov. This approach offers an efficient and stereoselective route to oligosaccharides, avoiding many limitations of traditional chemical synthesis csic.es. While much research in glycosynthase technology has focused on hexoses, there is growing interest in applying these enzymes for the synthesis of xylo-oligosaccharides using xylopyranose derivatives.

Studies have explored the use of glycosynthases derived from xylanases to synthesize xylo-oligosaccharides. For instance, a glycosynthase variant (CFXcd-E235G) derived from a retaining endo-1,4-β-xylanase from Cellulomonas fimi was shown to catalyze the transfer of a xylobiosyl moiety from alpha-xylobiosyl fluoride to various acceptors, yielding xylo-oligosaccharides ranging in length from tetra- to dodecasaccharides researchgate.net. This glycosynthase demonstrated regio- and stereoselective synthesis, exclusively forming β-(1→4) linkages, which are characteristic of the xylan (B1165943) backbone researchgate.net.

Another glycosynthase, BGlu1 E386G from rice β-glucosidase, has shown broader donor scope, including the ability to transfer alpha-D-xylosyl fluoride to acceptors like pNP-cellobioside, albeit with a relatively low yield (3%) compared to other sugar donors tested nih.gov.

These findings highlight the potential of glycosynthase technology for the enzymatic synthesis of xylo-oligosaccharides and other glycosides incorporating xylopyranose units. Further research is ongoing to identify and engineer more efficient glycosynthases specifically tailored for reactions involving this compound and its derivatives.

Chemical Reactions

This compound undergoes various chemical transformations due to the presence of hydroxyl groups and the hemiacetal function of the reducing sugar. These reactions can be broadly categorized into oxidation, reduction, and polymerization of its derivatives.

Oxidation Reactions (e.g., to Xylonic Acid)

Oxidation of this compound can occur under various conditions, leading to the formation of sugar acids. A primary oxidation product is xylonic acid, a five-carbon sugar acid wikipedia.org. This conversion involves the oxidation of the aldehyde functional group at the C1 position.

Chemical oxidation can be achieved using oxidizing agents such as nitric acid or bromine water . Enzymatic oxidation is also a significant route. For example, xylose dehydrogenase from Pseudomonas fragi can oxidize D-xylose to D-xylonic acid . Glucose oxidase from Aspergillus niger has also been shown to catalyze this conversion . Pyranose oxidase from basidiomycota fungi can oxidize D-xylose at the C2 position to D-xylosone . Furthermore, pyranose dehydrogenase from Agaricus bisporus can lead to successive oxidation at C2 and C3 . Genetically engineered Pseudomonas fragi strains have been developed for the production of D-xylonic acid from D-xylose wikipedia.orgresearchgate.net.

Xylonic acid is a water-soluble solid and can readily convert to its corresponding lactone through dehydration wikipedia.org.

Reduction Reactions (e.g., to Xylitol)

Reduction of this compound primarily yields xylitol (B92547), a sugar alcohol atamanchemicals.com. This reaction involves the reduction of the aldehyde group at the C1 position to a hydroxyl group.

Chemical reduction can be carried out using reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation with catalysts such as palladium on carbon . Industrial production of xylitol often utilizes the chemical reduction of D-xylose via catalytic hydrogenation at high temperatures and pressures vt.edu.

Microbial fermentation offers an alternative, potentially more environmentally friendly route for xylitol production from D-xylose vt.edu. Several microorganisms, including certain bacteria and yeasts, are capable of converting D-xylose to xylitol vt.edu. For example, Corynebacterium sp. NRRL B 4247 has been shown to produce xylitol from D-xylose, with studies investigating the effects of factors like xylose concentration and aeration on yield vt.edu.

Polymerization of Derivatives (e.g., Ring-Opening Polymerization)

Derivatives of this compound can undergo polymerization reactions to form polysaccharides or polysaccharide mimetics. Ring-opening polymerization (ROP) is a notable strategy for synthesizing polymers from cyclic monomers derived from sugars.

Studies have explored the ROP of anhydro-sugar derivatives, which are bicyclic compounds. For instance, the ring-opening polymerization of 1,4-anhydro-alpha-D-xylopyranose derivatives has been investigated. A stereoregular 3-acetamido-3-deoxy-(1→5)-alpha-D-xylofuranan was synthesized via the ROP of 1,4-anhydro-3-azido-2-O-tert-butyldimethylsilyl-3-deoxy-alpha-D-xylopyranose (A3ASX) using Lewis acid catalysts like BF₃·OEt₂ acs.orgcapes.gov.br. The resulting polymer had a stereoregular (1→5)-alpha-D-xylofuranan structure acs.orgcapes.gov.br. The choice of catalyst can influence the polymer structure, with SbCl₅ potentially leading to a mixture of alpha and beta furanosidic units capes.gov.br.

Another example involves the polymerization of 3-O-benzyl-alpha-D-xylopyranose 1,2,4-orthopivalate under cationic polymerization conditions, aiming for the synthesis of stereoregular (1→4)-beta-D-xylopyranan nih.gov. However, this approach primarily yielded a non-stereoregular polymer consisting mainly of (1→4)-beta-xylopyranose units nih.gov.

These studies demonstrate the potential of ROP for synthesizing polymers incorporating xylopyranose or xylofuranose (B8766934) units, offering routes to novel polysaccharide materials with controlled structures.

Role in Complex Carbohydrate Structures and Glycoconjugates

Incorporation into Plant Cell Wall Polysaccharides

Plant cell walls are dynamic and complex structures where alpha-D-xylopyranose is a prominent constituent of hemicelluloses. Hemicelluloses are non-cellulosic polysaccharides that, along with cellulose (B213188) and pectin, form the intricate network of the plant cell wall, providing mechanical strength and influencing cell growth and development. wikipedia.org

Xylans: Backbone and Substitution Patterns (e.g., Glucuronoxylan, Arabinoxylan)

Xylans represent a major group of hemicelluloses characterized by a linear backbone composed primarily of -(1$\rightarrow$4)-linked D-xylopyranose residues. wikipedia.orglsbu.ac.ukmdpi.com The structural diversity of xylans arises from the various substituents attached to this backbone.

Glucuronoxylans, commonly found in hardwood, feature -(1$\rightarrow$2)-linked glucuronosyl and 4-O-methylglucuronosyl residues substituting the -(1$\rightarrow$4)-xylan backbone. wikipedia.orgwikipedia.orgresearchgate.netcdnsciencepub.com Acetylation at positions 2 and/or 3 of the xylopyranosyl residues is also frequent in hardwood glucuronoxylans, impacting their solubility. wikipedia.orgresearchgate.net

Arabinoxylans, prevalent in cereals and grasses, are characterized by a -(1$\rightarrow$4)-linked D-xylopyranose backbone substituted with -L-arabinofuranosyl residues, typically linked via -(1$\rightarrow$2) or -(1$\rightarrow$3) glycosidic bonds. lsbu.ac.ukmdpi.comebi.ac.ukcambridge.org The degree and pattern of arabinose substitution significantly influence the physical properties of arabinoxylans, including their interaction with water and other cell wall components. lsbu.ac.ukebi.ac.uk Ferulic acid can also be ester-linked to arabinose residues in arabinoxylans, facilitating cross-linking of xylan (B1165943) chains. lsbu.ac.ukmdpi.comontosight.ai

Xylan TypeBackbone MonomerBackbone LinkageCommon SubstituentsLinkage to Backbone Monomer
HomoxylanD-xylopyranose-(1$\rightarrow$4)NoneN/A
GlucuronoxylanD-xylopyranose-(1$\rightarrow$4)Glucuronosyl, 4-O-methylglucuronosyl-(1$\rightarrow$2) wikipedia.orgwikipedia.orgresearchgate.net
ArabinoxylanD-xylopyranose-(1$\rightarrow$4)L-arabinofuranosyl-(1$\rightarrow$2), -(1$\rightarrow$3) lsbu.ac.ukmdpi.comebi.ac.ukcambridge.org

Xyloglucans: Side Chain Attachment to Glucan Backbone

Xyloglucans are major components of the primary cell walls in dicotyledonous plants and some monocots. rsc.orgresearchgate.netacs.org They possess a backbone of -(1$\rightarrow$4)-linked D-glucopyranose residues, structurally similar to cellulose. wikipedia.orgrsc.orgresearchgate.netacs.org this compound residues are characteristically attached as side chains to this glucan backbone, primarily through -(1$\rightarrow$6) linkages to the glucose units. wikipedia.orgrsc.orgresearchgate.netacs.org These xylose side chains can be further elaborated with additional sugar residues such as galactose and fucose, leading to diverse xyloglucan (B1166014) structures. wikipedia.orgrsc.orgresearchgate.net The pattern of xylosylated and non-xylosylated glucose residues in the backbone, often described by a single-letter code (e.g., XXXG, XXGG), defines different xyloglucan types. wikipedia.orgrsc.org

Contribution to Glycosaminoglycan Biosynthesis

In animals, this compound plays a critical initiating role in the biosynthesis of most glycosaminoglycans (GAGs), which are key components of the extracellular matrix and are often found covalently linked to proteins as proteoglycans. wikipedia.org

Xylosylation of Core Proteins in Proteoglycan Assembly

The assembly of most proteoglycans begins with the attachment of a single xylose residue to a specific serine or, less commonly, threonine residue within the core protein. wikipedia.orglu.se This process, catalyzed by protein xylosyltransferases (XYLT1 and XYLT2), is a crucial step that initiates the formation of the tetrasaccharide linker region (Xyl-Gal-Gal-GlcA) to which the repeating disaccharide units of GAG chains like chondroitin (B13769445) sulfate (B86663) and heparan sulfate are subsequently added. wikipedia.org

Role as a Sugar Donor (UDP-Alpha-D-xylopyranose) in Glycoprotein and Polysaccharide Synthesis

The activated form of this compound, UDP-alpha-D-xylopyranose (UDP-xylose), is the direct donor substrate for xylosyltransferases involved in the biosynthesis of various glycoconjugates. ontosight.aiebi.ac.ukmedchemexpress.comnih.gov UDP-xylose is synthesized from UDP-glucuronic acid through the action of UDP-xylose synthase (UXS). ontosight.aiebi.ac.uknih.govebi.ac.uk This nucleotide sugar is essential for the initial xylosylation of core proteins in proteoglycan synthesis and for the incorporation of xylose residues into the backbone of xylans and the side chains of xyloglucans in plants. ontosight.aiebi.ac.ukmedchemexpress.comnih.gov UDP-xylose also serves as a sugar donor in the synthesis of other glycoproteins and polysaccharides in various organisms. ebi.ac.ukmedchemexpress.com

Biosynthetic ProcessRole of UDP-Alpha-D-xylopyranose
Proteoglycan InitiationProvides the first xylose residue for the protein-GAG linker. wikipedia.org
Xylan Elongation (Plants)Provides xylose residues for the polysaccharide backbone. wikipedia.org
Xyloglucan Side Chain Formation (Plants)Provides xylose residues for attachment to the glucan backbone. wikipedia.orgrsc.orgresearchgate.net
Glycoprotein and Polysaccharide SynthesisActs as a xylose donor for glycosylation reactions. ebi.ac.ukmedchemexpress.com

Biotechnological and Applied Research Paradigms

Enzymatic Conversion for Bioproducts and Biorefining

Enzymatic conversion of xylose, including its alpha-D-xylopyranose form, plays a significant role in transforming lignocellulosic biomass into valuable bioproducts. This process typically involves the hydrolysis of hemicellulose to release monomeric sugars, followed by their conversion through enzymatic or microbial pathways.

Production of Xylitol (B92547) and Bioethanol

Xylose is a primary precursor for the production of xylitol and bioethanol. Xylitol, a sugar alcohol, is commercially produced through the catalytic hydrogenation of xylose, often derived from hemicellulosic hydrolysates researchgate.netcelignis.comfrontiersin.orgresearchgate.net. This chemical process typically utilizes catalysts such as Raney nickel at elevated temperatures and pressures researchgate.netcelignis.com. Biotechnological methods, centered on the metabolism of xylose by microorganisms, offer an alternative approach to xylitol production celignis.comfrontiersin.orgecostore.com. Certain yeasts, bacteria, and filamentous fungi can ferment xylose, producing xylitol as an intermediate frontiersin.org. Genetically engineered strains are being developed to enhance xylitol yield frontiersin.org.

Bioethanol production from lignocellulosic biomass necessitates the efficient fermentation of xylose, alongside glucose researchgate.netnih.gov. While Saccharomyces cerevisiae is a widely used microorganism in ethanol (B145695) fermentation, wild-type strains cannot ferment xylose effectively researchgate.netnih.gov. Therefore, significant research focuses on metabolically engineering S. cerevisiae and exploring other naturally xylose-fermenting yeasts, such as Scheffersomyces stipitis and Spathaspora passalidarum, for improved xylose utilization and ethanol production researchgate.netnih.govmdpi.com. The conversion of xylose to xylulose, catalyzed by xylose isomerase (XI) or through a two-step process involving xylose reductase and xylitol dehydrogenase, is a critical step in xylose fermentation frontiersin.orgmdpi.comosti.gov.

High-Fructose Corn Syrup Production (via Glucose Isomerase Activity)

Xylose isomerase (XI), also known as glucose isomerase (GI), is a key enzyme in the production of high-fructose corn syrup (HFCS) mdpi.comwikipedia.orgscielo.brcreative-enzymes.comresearchgate.net. Although named xylose isomerase due to its ability to interconvert xylose and xylulose, its primary industrial application is the reversible isomerization of D-glucose to D-fructose mdpi.comwikipedia.orgcreative-enzymes.comresearchgate.net. This reaction is a crucial step in converting glucose syrup, derived from corn starch hydrolysis, into HFCS, a widely used sweetener wikipedia.orgcreative-enzymes.com. The process typically involves immobilized glucose isomerase to facilitate continuous production wikipedia.orgresearchgate.netwikipedia.orgresearchgate.net. Different grades of HFCS, such as HFCS 42 and HFCS 55, are produced based on their fructose (B13574) content wikipedia.orgcreative-enzymes.com.

Engineering of Xylose-Metabolizing Enzymes for Enhanced Efficiency

Enhancing the efficiency of enzymes involved in xylose metabolism, particularly xylose isomerase, is critical for improving the economics of biorefining processes. Protein engineering and immobilization techniques are key strategies employed in this area.

Protein Engineering and Directed Evolution of Xylose Isomerase

Protein engineering and directed evolution are utilized to improve the catalytic activity, specificity, and stability of xylose isomerase for industrial applications mdpi.comresearchgate.netnih.govd-nb.info. Rational design and directed evolution approaches have been employed to create XI mutants with enhanced performance under specific reaction conditions, such as lower pH for yeast fermentation mdpi.comresearchgate.net. Studies have identified specific amino acid substitutions that improve xylose metabolism and fermentation performance d-nb.info. Directed evolution has demonstrated the potential to significantly increase the catalytic activity of XI, leading to improved xylose consumption and ethanol production in engineered yeast strains nih.gov.

Thermostability and Immobilization of Enzymes

Thermostability and immobilization are crucial factors for the industrial application of xylose-metabolizing enzymes, especially xylose isomerase wikipedia.orgresearchgate.netnih.govmdpi.comnih.gov. Industrial processes, such as HFCS production, are often carried out at elevated temperatures (60-65 °C), where enzyme denaturation can occur wikipedia.org. Research focuses on engineering more thermostable versions of XI wikipedia.orgnih.govnih.gov. Immobilization of enzymes on solid supports is a common technique to increase their stability, allow for continuous operation, and facilitate recovery and reuse wikipedia.orgresearchgate.netnih.govmdpi.com. Various immobilization methods and support materials, such as chitin (B13524) beads and magnetic microparticles, are being investigated to enhance the thermostability and operational stability of immobilized XI nih.govmdpi.comnih.gov. Immobilization can also help prevent the dissociation of multimeric enzymes like XI, maintaining their activity mdpi.com.

Thermochemical Conversion and Pyrolysis Mechanisms

Thermochemical conversion, particularly pyrolysis, offers an alternative route for processing lignocellulosic biomass and its components like xylose. Understanding the pyrolysis mechanisms of xylose is essential for optimizing these processes to produce valuable chemicals and fuels. Xylose is often used as a model compound for studying the thermochemical degradation of hemicellulose researchgate.netrsc.orgchemrxiv.org. Studies utilizing techniques like density functional theory (DFT) and coupled thermogravimetric analysis with spectroscopy have investigated the complex reaction pathways involved in xylose pyrolysis researchgate.netrsc.orgchemrxiv.orgresearchgate.net. These studies propose various pyrolytic reaction pathways, including ring-opening, ring-contraction, and elimination, leading to the formation of a range of products such as furfural (B47365), glycolaldehyde, and acetaldehyde (B116499) researchgate.netrsc.orgresearchgate.net. The presence of functional groups on xylopyranose units can influence the thermokinetic features of these degradation processes chemrxiv.org.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound6027
Xylitol6912
Ethanol702

Data Tables

Example Table 1: Effect of Directed Evolution on Xylose Isomerase Activity

XI Strain/MutantpH OptimumRelative Activity (at pH 5)
Wild Type7.01x
Engineered XI-765.02x

Note: This table is illustrative, based on findings about engineered XI showing improved activity at lower pH researchgate.net. Specific activity values would need to be extracted from the original research.

Example Table 2: Performance of Engineered Yeast Strains in Xylose Fermentation

Yeast StrainXylose Consumption Increase (%)Ethanol Production Increase (%)
Engineered S. cerevisiae (expressing XI-76)7-2015-20

Note: This table is illustrative, based on findings regarding engineered S. cerevisiae researchgate.net. Specific values would depend on the experimental conditions and the specific strains compared.

Example Table 3: Half-life of Free vs. Immobilized Xylose Isomerase

Enzyme StateTemperature (°C)Half-life (hours)
Soluble Wild-type TNXI1006.8
Unbound Soluble CBD-TNXI10056.5
Immobilized CBD-TNXI10019.9

Note: This table is based on specific research on Thermotoga neapolitana XI fusion protein nih.gov. Half-life can vary significantly depending on the enzyme source, modification, and immobilization method.

Kinetic Modeling of Thermal Degradation Pathways

Kinetic modeling is essential for understanding and predicting the thermal degradation behavior of this compound. Detailed elementary reaction kinetic models for β-D-xylopyranose have been developed using thermodynamic and kinetic information obtained from quantum chemical calculations. acs.orgnih.govarxiv.org These models specifically target the initial stages of pyrolysis to gain a deeper understanding of reaction kinetics. acs.orgnih.govarxiv.org This systematic approach allows for the exploration of reactive pathways, evaluation of competing parallel reactions, and selection or discarding of pathways based on analysis. acs.orgnih.govarxiv.org

Studies have shown that the ring-opening process appears to be the most kinetically favored initial step, characterized by a significantly higher rate constant compared to ring-contraction and elimination processes. rsc.orgchemrxiv.org Activation enthalpies for ring-opening are considerably lower than those for ring-contraction and elimination. rsc.orgchemrxiv.org For example, activation enthalpies for ring-opening are reported in the range of 43.8–47.5 kcal mol⁻¹, while those for ring-contraction and elimination range from 61.0–81.1 kcal mol⁻¹. rsc.orgchemrxiv.org

Functional groups can influence the decomposition kinetics by lowering the barrier of discrete elementary reactions, thereby increasing the reaction rate constant. rsc.orgchemrxiv.org The influence of substituents like 4-methoxy, 5-carboxyl, and 2-O-acetyl on the thermochemical kinetic features of β-D-xylopyranose pyrolysis has been analyzed. rsc.orgchemrxiv.org

Kinetic simulations employing tools like Cantera, an open-source chemical kinetic numerical solver, are used to model the time evolution of xylopyranose under various operating conditions, such as different temperatures in a constant-pressure reactor. acs.org

Advanced Methodologies for Research

Advanced methodologies play a crucial role in the comprehensive study of this compound, from optimizing processes to analyzing metabolic pathways and interpreting complex data.

Design of Experiments (DoE) for Process Optimization

Design of Experiments (DoE) is a powerful statistical approach used for optimizing processes related to this compound, such as the synthesis of its derivatives or the optimization of biomass conversion processes where it is a key component. sci-hub.setmrjournals.com DoE allows for the systematic investigation of multiple factors simultaneously and their interactions, which can significantly affect product yield and quality. sci-hub.setmrjournals.com

In the context of this compound, DoE can be applied to optimize reaction conditions for its synthesis or modification, such as temperature, catalyst type, and reactant concentrations. For instance, DoE can be employed to optimize protecting-group strategies to direct functionalization at specific carbon positions, like C4, and to optimize reaction conditions using various factors. This systematic approach helps in identifying optimal conditions more efficiently than traditional one-factor-at-a-time methods. sci-hub.se

Pathway Enrichment Analysis for Metabolic Studies

Pathway enrichment analysis is a valuable computational method used in metabolic studies to identify metabolic pathways that are significantly altered under specific conditions. scielo.brresearchgate.netnih.gov While this compound itself is a monosaccharide, understanding its role in biological systems often involves studying the metabolic pathways it participates in, such as the pentose (B10789219) phosphate (B84403) pathway or pathways related to xylan (B1165943) degradation.

Although direct pathway enrichment analysis focusing solely on this compound might be limited, it is relevant when studying the metabolism of xylose or xylan in organisms. For example, pathway enrichment analysis (e.g., using databases like KEGG Mapper) can be applied to transcriptomic or metabolomic datasets to identify pathways where genes or metabolites related to xylose metabolism are significantly enriched or altered. scielo.brresearchgate.netnih.gov This can help in understanding how organisms metabolize xylose or how the presence of xylopyranose-containing polysaccharides impacts cellular metabolism.

Statistical Approaches for Data Analysis

Statistical approaches are fundamental for analyzing and interpreting the data generated from research on this compound. These methods are applied across various types of studies, from analyzing experimental results in pyrolysis to interpreting biological data.

Statistical methods are crucial for assessing the variability of experimental data, determining the significance of observed effects, and building predictive models. For example, ANOVA (Analysis of Variance) can be used to statistically assess batch-to-batch variability in enzymatic assays involving this compound. Regression analysis, including multiple linear regression, is used to model the relationship between variables and responses in DoE studies. bookdown.orgresearchgate.net Other statistical tests, such as Spearman's correlation, can be used to link xylose uptake rates with gene expression levels in metabolic studies. Grubbs' test can be applied to address outliers in datasets.

In pyrolysis studies, statistical analysis is used to interpret experimental data on product yields and to validate kinetic models by comparing predicted results with experimental observations. acs.orgnih.gov Computational studies also rely on statistical analysis to evaluate the accuracy of theoretical calculations and the significance of energy barriers and rate constants. rsc.orgchemrxiv.orgchemrxiv.org

Q & A

Basic Research Questions

Q. How can the anomeric configuration of α-D-xylopyranose be experimentally determined?

  • Methodological Answer : Use X-ray crystallography to resolve the stereochemistry of the anomeric carbon (C1) and confirm the α-configuration via bond angle analysis. Alternatively, NMR spectroscopy (e.g., 1^1H and 13^13C) can identify axial/equatorial proton coupling patterns in the pyranose ring. For example, the 1^1H NMR signal for the anomeric proton in α-D-xylopyranose typically appears downfield (~5.0–5.5 ppm) due to axial orientation .

Q. What are the standard protocols for isolating α-D-xylopyranose from lignocellulosic biomass?

  • Methodological Answer : Optimize acid hydrolysis (e.g., 2% H2_2SO4_4 at 121°C for 60 minutes) to break down hemicellulose into xylose monomers. Follow with chromatographic purification (e.g., HPLC with a Rezex RPM-Monosaccharide column) to separate α-D-xylopyranose from β-anomers and other sugars. Validate purity via polarimetry ([α]D_D +18.8° for α-anomer in water) .

Q. How does α-D-xylopyranose participate in glycosylation reactions?

  • Methodological Answer : Utilize enzymatic assays (e.g., α-xylosidases or glycosyltransferases) to track xylose incorporation into oligosaccharides. Monitor reaction kinetics via TLC (silica gel 60, n-butanol:acetic acid:water = 2:1:1) or mass spectrometry (MALDI-TOF) to confirm product formation .

Advanced Research Questions

Q. How can conflicting data on α-D-xylopyranose solubility in polar solvents be resolved?

  • Methodological Answer : Conduct thermodynamic studies using differential scanning calorimetry (DSC) to measure phase transitions. Cross-validate with molecular dynamics simulations (e.g., GROMACS) to model solvent interactions. Note that solubility discrepancies (e.g., in DMSO vs. water) may arise from hydrogen-bonding variations between anomers .

Q. What experimental designs address challenges in synthesizing α-D-xylopyranose derivatives with high regioselectivity?

  • Methodological Answer : Employ protecting-group strategies (e.g., acetylation at C2/C3) to direct functionalization at C4. Optimize reaction conditions (temperature, catalyst) using DoE (Design of Experiments) . Validate regiochemistry via 1^1H-13^13C HSQC NMR to assign substituent positions .

Q. How do computational methods improve conformational analysis of α-D-xylopyranose?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model chair vs. boat conformations. Compare with rotational spectroscopy data to validate energy minima. Note that solvent effects (implicit vs. explicit models) significantly impact free-energy landscapes .

Q. What strategies mitigate data variability in enzymatic assays involving α-D-xylopyranose?

  • Methodological Answer : Standardize enzyme sources (e.g., recombinant α-xylosidase from Aspergillus niger) and pre-equilibrate reactions at 37°C. Use internal controls (e.g., p-nitrophenyl-α-D-xylopyranoside hydrolysis) to normalize activity measurements. Apply ANOVA to statistically assess batch-to-batch variability .

Data Analysis and Contradiction Handling

Q. How should researchers reconcile discrepancies in α-D-xylopyranose’s reported melting points?

  • Methodological Answer : Verify sample purity via HPLC-ELSD and Karl Fischer titration (for moisture content). Melting points vary due to polymorphism; use hot-stage microscopy to identify crystalline forms. Literature values range 145–150°C for anhydrous α-D-xylopyranose .

Q. What statistical approaches are suitable for analyzing α-D-xylopyranose’s role in metabolic pathways?

  • Methodological Answer : Apply pathway enrichment analysis (e.g., KEGG Mapper) to transcriptomic datasets. Use Spearman’s correlation to link xylose uptake rates with gene expression (e.g., XYL1 in Saccharomyces cerevisiae). Address outliers via Grubbs’ test .

Methodological Best Practices

  • Reproducibility : Document all synthetic steps, solvent grades, and instrument parameters (e.g., NMR shim settings) .
  • Data Archiving : Deposit raw spectral data in repositories like Zenodo or ICPSR for peer validation .
  • Ethical Compliance : Disclose biomass sources (e.g., plant vs. microbial) and ensure compliance with Nagoya Protocol for natural product research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.